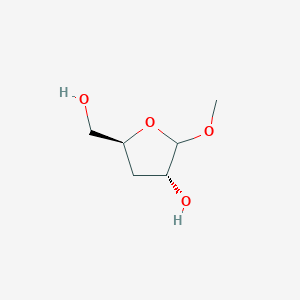
(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol is a chemical compound with the molecular formula C6H12O4. It is a derivative of tetrahydrofuran, a five-membered ring compound containing four carbon atoms and one oxygen atom. This compound is characterized by the presence of hydroxymethyl and methoxy functional groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol typically involves the use of starting materials such as tetrahydrofuran derivatives. One common method involves the hydroxymethylation of a tetrahydrofuran precursor under controlled reaction conditions. The reaction is often carried out in the presence of a base, such as sodium hydroxide, and a hydroxymethylating agent, such as formaldehyde.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as those used in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions
(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.
Reduction: The compound can be reduced to form a tetrahydrofuran derivative with a reduced hydroxymethyl group.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carboxylic acid derivatives.
Reduction: Formation of reduced tetrahydrofuran derivatives.
Substitution: Formation of substituted tetrahydrofuran derivatives with various functional groups.
Applications De Recherche Scientifique
(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol involves its interaction with specific molecular targets and pathways. The hydroxymethyl and methoxy groups play a crucial role in its reactivity and binding affinity to target molecules. The compound may act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (3R,5S)-5-(Hydroxymethyl)-3-pyrrolidinol
- (3R,5S)-5-(Hydroxymethyl)-tetrahydrofuran-3-ol
- (3R,5S)-5-(Hydroxymethyl)-1-methyl-3-pyrrolidinyl
Uniqueness
(3R,5S)-5-(Hydroxymethyl)-2-methoxytetrahydrofuran-3-ol is unique due to the presence of both hydroxymethyl and methoxy groups, which impart distinct chemical properties and reactivity. This combination of functional groups is not commonly found in similar compounds, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C6H12O4 |
|---|---|
Poids moléculaire |
148.16 g/mol |
Nom IUPAC |
(3R,5S)-5-(hydroxymethyl)-2-methoxyoxolan-3-ol |
InChI |
InChI=1S/C6H12O4/c1-9-6-5(8)2-4(3-7)10-6/h4-8H,2-3H2,1H3/t4-,5+,6?/m0/s1 |
Clé InChI |
XFLOJOXQDZMCRP-YRZWDFBDSA-N |
SMILES isomérique |
COC1[C@@H](C[C@H](O1)CO)O |
SMILES canonique |
COC1C(CC(O1)CO)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



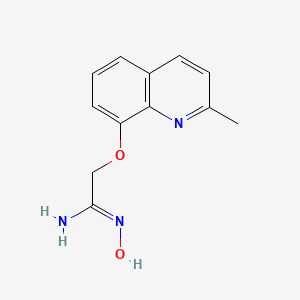
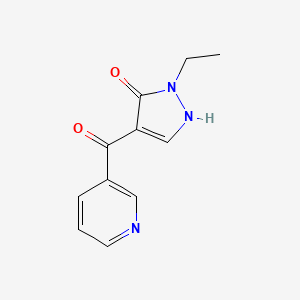
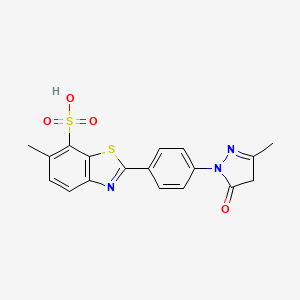
![1-Methyl-2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole](/img/structure/B12884156.png)

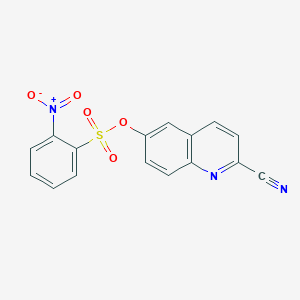
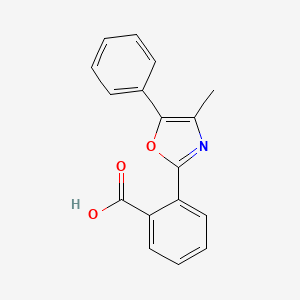
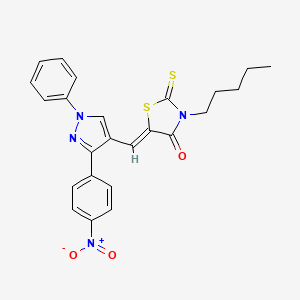
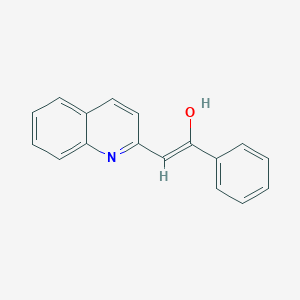
![1-Isopropyl-4-methyldibenzo[b,d]furan](/img/structure/B12884183.png)
![N-(4-(4-(Benzo[d][1,3]dioxol-5-yl)-3-(6-methylpyridin-2-yl)-1H-pyrazol-1-yl)cyclohexyl)methanesulfonamide](/img/structure/B12884191.png)
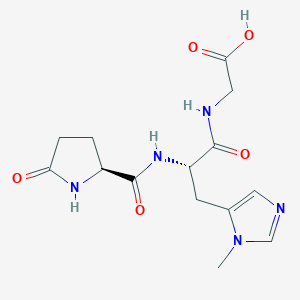
![N-(2-Azabicyclo[2.2.1]heptan-6-yl)-3-(methylthio)-1H-pyrrole-1-carboxamide](/img/structure/B12884201.png)
